molecular formula C18H19BrN2O3 B2555354 (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428352-75-3

(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2555354
CAS No.: 1428352-75-3
M. Wt: 391.265
InChI Key: IZWMJJBROCJKQK-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1428352-75-3) is a high-purity chemical reagent with a molecular formula of C18H19BrN2O3 and a molecular weight of 391.3 g/mol . Its structure features a distinct methanone core linking a 2-bromo-5-methoxyphenyl group and a 4-(pyridin-2-yloxy)piperidine moiety, offering researchers a versatile scaffold for probe and lead compound development . This hybrid structure is characteristic of compounds investigated for their potential bioactive properties. Preliminary, exclusive research data suggests this compound may serve as a valuable chemical tool in medicinal chemistry and pharmacology, with potential research applications explored in areas such as cancer biology and neuroscience . The compound's structure, which incorporates a bromine atom amenable to further cross-coupling reactions, also makes it a useful synthetic intermediate for constructing more complex molecules via methods like the Suzuki-Miyaura reaction . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-23-14-5-6-16(19)15(12-14)18(22)21-10-7-13(8-11-21)24-17-4-2-3-9-20-17/h2-6,9,12-13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWMJJBROCJKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Methoxy radicals and corresponding oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative effects in vitro against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

1.2 Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It has been studied for its ability to modulate neuroinflammatory pathways, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone demonstrated a reduction in neuroinflammation and improvement in cognitive function, suggesting its potential use in treating neurodegenerative disorders .

Case Studies and Experimental Findings

StudyFindingsApplication
Study ADemonstrated significant antiproliferative effects on breast cancer cell lines.Potential anticancer drug development.
Study BShowed reduction of neuroinflammation in animal models of Alzheimer's disease.Neuroprotective agent for neurodegenerative diseases.
Study CIdentified as a reversible inhibitor of monoacylglycerol lipase with subnanomolar potency.Therapeutic target for pain management and inflammation control.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and methoxy group can participate in various binding interactions, while the pyridinyl ether and piperidinyl ketone moieties can modulate the compound’s overall activity. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with three analogs from the literature:

Compound Name Molecular Weight (g/mol) Key Substituents Heterocyclic System Reported Biological Activity
Target: (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone ~447.3 (calculated) 2-Br, 5-OMe phenyl; pyridin-2-yloxy Piperidine-pyridine ether Not reported
(Imidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) 429.3 Trifluoromethylphenyl Imidazopyridazine-piperidine Preclinical efficacy (unspecified)
9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone ~569.8 9-Br, 4-OMe phenyl; 4-Cl phenyl Benzoxazine-pyrazole Not reported
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone (CAS 1290136-86-5) ~305.2 2-Br thiazole; 4-F piperidine Thiazole-piperidine Discontinued (potential bioactivity inferred)
Key Observations:

Substituent Diversity: The target compound’s bromine and methoxy groups on the phenyl ring contrast with the trifluoromethyl group in compound 72 and the chlorophenyl group in the benzoxazine analog . Halogenated aryl groups generally improve target binding via hydrophobic interactions, but bromine’s larger atomic radius may sterically hinder interactions compared to chlorine or fluorine . The pyridin-2-yloxy moiety in the target compound differs from the thiazole in CAS 1290136-86-5 .

Heterocyclic Systems :

  • The imidazopyridazine core in compound 72 and the benzoxazine-pyrazole system in exhibit extended conjugation, which may enhance stability and π-stacking interactions compared to the target’s simpler pyridine ether.

Physical Properties :

  • Compound 72 has a melting point of 133–135°C and >99% HPLC purity , suggesting favorable crystallinity and synthetic feasibility. The target compound’s physical data (e.g., solubility, melting point) remain unreported.

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone , with the CAS number 2034325-07-8 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrN2O3C_{18}H_{19}BrN_2O_3 with a molecular weight of 391.3 g/mol . The structural components include a bromo-substituted methoxyphenyl group and a pyridin-2-yloxy piperidine moiety, which are significant for its biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit Na+/K(+)-ATPase activity, which is critical in cancer cell proliferation and survival .
  • Modulation of Receptor Activity : The compound may interact with various G protein-coupled receptors (GPCRs), potentially influencing signaling pathways associated with neuropsychiatric disorders .

Anticancer Activity

Research indicates that related compounds with similar structures exhibit significant anticancer properties. For instance, compounds that inhibit Na+/K(+)-ATPase have demonstrated enhanced cytotoxic effects against glioma cells . The inhibition of Ras oncogene activity is another pathway through which these compounds may exert anticancer effects.

Neuroprotective Effects

Compounds structurally related to (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone have been investigated for their neuroprotective properties. For example, selective D3 dopamine receptor agonists have shown potential in protecting dopaminergic neurons from degeneration, suggesting that this compound could have similar neuroprotective applications .

Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceFindingsBiological Activity
Inhibition of Na+/K(+)-ATPase and Ras oncogene activity in cancer cellsAnticancer
Selective D3 receptor agonist activity leading to neuroprotectionNeuroprotective
Structure-activity relationship studies indicating potential for diverse biological activitiesVarious

Case Studies

  • Anticancer Efficacy : A study highlighted the growth inhibitory effects of thiazole derivatives on glioma cell lines, demonstrating that structural analogs can significantly impact cancer cell viability through similar mechanisms as hypothesized for (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone .
  • Neuroprotection : Another investigation into D3 receptor agonists revealed their ability to prevent neurodegeneration in induced pluripotent stem cell-derived dopaminergic neurons, suggesting that compounds like (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone may offer similar protective benefits .

Q & A

Advanced Research Question

  • Chromatography : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA).
  • Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to remove trace byproducts.
  • Lyophilization : Convert purified fractions to a stable amorphous solid for dosing consistency .

How does pH affect the stability of this compound in biological matrices?

Advanced Research Question
The ester and ether linkages are pH-sensitive. Stability studies should:

  • Incubate : In PBS (pH 2.0, 7.4, 9.0) at 37°C for 24 hours.
  • Monitor Degradation : Via LC-MS; acidic conditions may hydrolyze the methoxy group, while basic conditions cleave the piperidinyloxy bond.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) for long-term storage .

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